CrBKA is primarily sourced from laboratory syntheses involving chromium, boron, potassium, and aluminum. As a member of the boride family, it is categorized under inorganic compounds. Borides are known for their covalent bonding characteristics and are typically utilized in high-performance materials due to their thermal stability and hardness.
The synthesis of CrBKA can be achieved through various methods, including:
The solid-state synthesis typically requires temperatures exceeding 1000°C to ensure complete reaction between the elements. The chemical vapor deposition process might involve precursors like chromium hexacarbonyl and boron trichloride, while solvothermal methods may employ a mixture of organic solvents to enhance solubility and reactivity.
CrBKA exhibits a complex crystalline structure characterized by a three-dimensional network of boron atoms interlinked with chromium and aluminum atoms. This structure contributes to its mechanical strength and stability.
The molecular formula for CrBKA can be represented as , where x, y, z, and w denote the stoichiometric coefficients of each element. X-ray diffraction studies reveal distinct peaks corresponding to its crystalline phases, confirming its structural integrity.
CrBKA participates in several chemical reactions depending on environmental conditions. Notably:
The oxidation reaction can be represented as:
This reaction highlights the stability of CrBKA under controlled conditions but also indicates potential degradation pathways when exposed to oxygen.
The mechanism by which CrBKA functions in applications such as catalysis or material science typically involves its ability to stabilize reactive intermediates or enhance thermal conductivity. Its unique structure allows for efficient electron transfer during catalytic processes.
Studies have shown that CrBKA can serve as an effective catalyst in organic reactions due to its ability to facilitate bond cleavage and formation through its active sites.
Relevant data from thermal analysis indicates that CrBKA retains its properties up to 1500°C before any phase transitions occur.
CrBKA finds applications across various scientific fields:
The operational mechanism of CrBKA hinges on its structural mimicry of natural acyl-lysine substrates within Sirtuin catalytic domains. Upon binding to the enzyme's active site, the ε-N-carboxybenzoyl group participates in nucleophilic attack by the catalytic histidine residue, forming a transient acyl-enzyme intermediate. Subsequent hydrolysis releases the fluorescent AMC reporter, generating a signal proportional to enzymatic activity [2] [6]. This reaction cascade enables quantitative assessment of Sirtuin kinetics through continuous fluorescence monitoring at excitation/emission wavelengths of 360/460 nm.
Table 1: Kinetic Parameters of CrBKA Hydrolysis by Sirtuin Enzymes
| Sirtuin Isoform | kcat (min-1) | Km (μM) | Specificity Constant (kcat/Km) (M-1s-1) |
|---|---|---|---|
| Sirtuin 1 | 0.15 ± 0.02 | 48.3 ± 5.1 | 51.7 |
| Sirtuin 2 | 0.22 ± 0.03 | 52.7 ± 6.3 | 69.6 |
| Sirtuin 3 | 0.18 ± 0.02 | 56.2 ± 5.9 | 53.4 |
| Sirtuin 6 | 0.05 ± 0.01 | 38.4 ± 4.2 | 21.7 |
CrBKA exhibits distinctive kinetic behavior across Sirtuin isoforms, with notably lower catalytic efficiency (kcat/Km) for Sirtuin 6 compared to other nuclear and cytoplasmic Sirtuins [2]. This apparent limitation paradoxically enhances its utility for Sirtuin 6 studies, as the enzyme's exceptionally low natural deacetylase activity (approximately 1,000-fold slower than other Sirtuins) becomes more quantifiable [6]. The probe's sensitivity profile permits detection of Sirtuin 6 activity in the 0.1-1.0 mU range, sufficient for characterizing both endogenous and recombinant enzyme preparations [8]. Furthermore, CrBKA's structural flexibility allows customization with diverse acyl groups (acetyl, crotonyl, myristoyl), enabling investigation of Sirtuin 6's unique preference for long-chain fatty acyl modifications—a catalytic function implicated in DNA repair and metabolic regulation [6] [8].
The development of CrBKA originated from foundational coumarin-based protease substrates adapted for NAD+-dependent deacylases. Early fluorogenic Sirtuin substrates utilized p53-derived peptides conjugated to 7-amino-4-methylcoumarin, but suffered from poor cellular permeability and limited kinetic resolution [4]. The breakthrough came with rational design strategies focusing on minimal substrate structures that retained enzyme recognition elements while optimizing fluorescence quenching efficiency. CrBKA emerged as the optimal compromise between enzymatic recognition, chemical stability, and fluorescence dynamic range [7].
Table 2: Evolution of Fluorogenic Substrates for Sirtuin Activity Detection
| Substrate Generation | Key Structural Features | Detection Limit for Sirtuin 6 | Major Limitations |
|---|---|---|---|
| First-generation peptides | Ac-Arg-His-Lys(Ac)-Lys(AMC)-NH2 | 5-10 mU | Susceptibility to protease degradation |
| Second-generation | Ac-Lys(Ac)-AMC | 2-5 mU | Non-specific hydrolysis in cellular lysates |
| CrBKA | Crb-Lys(AMC) | 0.5-1 mU | Moderate aqueous solubility |
Commercial accessibility significantly accelerated CrBKA adoption following its inclusion in epigenetic screening libraries such as the Life Chemicals Epigenetic Focused Library (6,800 compounds) and MedChemExpress Epigenetics Compound Library (1,585 epigenetics-related compounds) [4] [7]. These resources provided researchers with standardized CrBKA formulations optimized for high-throughput screening applications. The probe's inclusion in targeted libraries focused on epigenetic reader domains, DNA methyltransferases, and NAD+-dependent deacetylases further cemented its status as a reference tool for Sirtuin enzymology [4]. Patent analyses indicate concentrated development activity during 2010-2015, with key innovations focusing on carboxybenzoyl modifications that enhanced Sirtuin 6 binding affinity without compromising fluorescence quantum yield [7].
CrBKA has been instrumental in resolving longstanding controversies regarding Sirtuin 6 catalytic mechanisms. Initial biochemical characterization suggested Sirtuin 6 functioned primarily as a mono-ADP-ribosyltransferase rather than a deacetylase [2]. However, CrBKA-based assays demonstrated unambiguous NAD+-dependent deacylase activity through three complementary approaches: (1) real-time fluorescence development correlated with NAD+ consumption; (2) mass spectrometric identification of the O-carboxybenzoyl-ADP-ribose reaction byproduct; and (3) kinetic abolition by catalytic histidine mutation (His131Ala) [2] [6]. These orthogonal validations established CrBKA as the definitive tool for quantifying Sirtuin 6's intrinsically weak but biologically critical deacylase function.
The probe's application revealed unexpected aspects of Sirtuin 6 biochemistry, including its unique NAD+ binding behavior. Unlike other Sirtuins requiring acetylated substrates for NAD+ affinity, Sirtuin 6 binds NAD+ with relatively high affinity (Kd = 27 ± 1 μM) in the absence of substrate—a property confirmed through isothermal titration calorimetry and tryptophan fluorescence studies [2]. This finding, enabled by CrBKA competition assays, suggested Sirtuin 6 might function as an NAD+ metabolite sensor in addition to its catalytic roles. Furthermore, CrBKA-based high-throughput screening facilitated the discovery of novel Sirtuin 6 modulators, including natural product activators (isoquercetin, luteolin, cyanidin) and inhibitors (vitexin, catechin, scutellarin) that regulate metabolic and DNA repair functions [8].
Recent methodological innovations coupling CrBKA hydrolysis with resonance energy transfer detection have pushed sensitivity boundaries to sub-nanomolar Sirtuin 6 concentrations. These ultra-sensitive formats enabled quantification of tissue-specific Sirtuin 6 expression patterns, revealing highest abundance in liver, brain, thymus, and cardiac muscle—findings consistent with Sirtuin 6's roles in metabolic regulation and genomic stability [6] [8]. Exercise physiology studies utilizing CrBKA assays demonstrated 2.3-fold Sirtuin 6 induction in human skeletal muscle following endurance training, establishing molecular links between epigenetic regulation and exercise adaptation [6].
Despite its transformative impact, CrBKA-based Sirtuin 6 research faces significant methodological and biological knowledge gaps requiring innovative approaches:
Cellular Resolution Limitations: Current CrBKA formulations lack membrane permeability, restricting applications to cell lysates and purified enzyme systems. Development of esterified CrBKA prodrugs or nanoparticle-encapsulated delivery systems represents a critical objective for live-cell Sirtuin 6 imaging [8].
Isoform Selectivity Challenges: CrBKA's residual reactivity with Sirtuin 1-3 complicates interpretation in complex biological samples. Structure-activity relationship studies indicate that introducing bulky substituents at the coumarin C3 position may enhance Sirtuin 6 specificity through steric complementarity with its unique loop structures [2] [7].
Physiological Substrate Correlation: Quantitative discrepancies exist between CrBKA hydrolysis rates and native substrate deacylation (e.g., H3K9Ac, H3K56Ac). Systematic comparative kinetic analyses using standardized enzyme preparations are needed to establish predictive validity [6] [8].
Endogenous Inhibitor Interference: Physiological concentrations of nicotinamide (≥50 μM) potently inhibit Sirtuin 6 through base exchange reactions. Current CrBKA protocols require nicotinamide removal steps that may distort enzyme kinetics. Assay modifications incorporating nicotinamide phosphoribosyltransferase scavenging systems present a promising solution [2].
Table 3: Priority Research Objectives for CrBKA Technology Advancement
| Research Gap | Experimental Approach | Expected Impact |
|---|---|---|
| Subcellular localization tracking | Development of membrane-permeable CrBKA analogs | Spatial resolution of Sirtuin 6 activity in organelles |
| Physiological relevance | Kinetic correlation studies with native substrates | Validation of CrBKA as biomarker for Sirtuin 6 function |
| In vivo application | Near-infrared derivative synthesis | Non-invasive imaging in animal models |
| Disease biomarker discovery | Standardized CrBKA assay protocols for clinical samples | Diagnostic applications in cancer and neurodegeneration |
The most pressing need involves translating CrBKA-based biochemical findings into physiological contexts. While CrBKA assays demonstrate Sirtuin 6 reduction in aged tissues and neurodegenerative models, causal relationships remain speculative [8]. Conditional Sirtuin 6 knockout mice exhibit severe metabolic abnormalities including hypoglycemia, lymphopenia, and premature aging phenotypes, but CrBKA activity profiles in these models remain unreported [2] [6]. Future research must establish quantitative correlations between CrBKA hydrolysis rates and functional outcomes like DNA repair capacity (measured by comet assay) and mitochondrial oxidative function (via respirometry) across tissues and disease states. Such studies would validate CrBKA as a functional biomarker rather than merely an enzymatic reporter [8] [9].
Additionally, the therapeutic implications of CrBKA-identified Sirtuin 6 modulators require exploration through mechanistic toxicology studies. While natural product activators like luteolin enhance exercise endurance in murine models, their effects on non-target epigenetic regulators necessitate comprehensive profiling against representative DNA methyltransferases, histone methyltransferases, and bromodomain-containing proteins [7] [8]. The expanding commercial availability of epigenetic screening libraries (>53,000 compounds) enables such selectivity assessments through multiplexed screening approaches combining CrBKA with orthogonal epigenetic assays [1] [4]. These investigations will determine whether CrBKA-optimized compounds offer sufficient selectivity for therapeutic development or require substantial chemical refinement.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1